molecular formula C7H4BrF2NO3 B2812066 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene CAS No. 259243-49-7

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B2812066
CAS No.: 259243-49-7
M. Wt: 268.014
InChI Key: IGAOUJCUASPQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a difluoromethoxy group at the 2-position, and a nitro group at the 3-position. Its structure combines electron-withdrawing (nitro, bromine) and moderately electron-donating (difluoromethoxy) substituents, making it a versatile intermediate in organic synthesis. The compound has been utilized in palladium-catalyzed direct arylations, demonstrating high reactivity in coupling reactions with heteroarenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene typically involves the bromination of 2-(difluoromethoxy)-3-nitrobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: 2-(Difluoromethoxy)-3-aminobenzene.

    Oxidation: Oxidized derivatives of the difluoromethoxy group.

Scientific Research Applications

Chemical Synthesis

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This includes:

  • Pharmaceutical Development : The compound is explored for its role in synthesizing drugs targeting specific biological pathways.
  • Agrochemicals : It serves as a precursor in the development of pesticides and herbicides.

Research indicates that derivatives of this compound exhibit potential biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives display significant activity against various bacterial strains.
  • Anticancer Activity : Ongoing research focuses on how modifications to this compound can enhance its efficacy against cancer cells.

Medicinal Chemistry

The compound is being investigated for its pharmacokinetic properties and potential therapeutic applications:

  • Targeting Kinases : It has been noted that compounds with similar structures can inhibit specific kinases involved in disease pathways, making them suitable candidates for drug development .

Case Study 1: Anticancer Activity

A study conducted on the derivatives of this compound revealed promising results in inhibiting cancer cell growth. The modifications to the nitro group enhanced the compound's ability to interact with molecular targets associated with tumor progression. The structure-activity relationship (SAR) analysis indicated that specific substitutions significantly improved potency against various cancer cell lines.

Case Study 2: Synthesis of Specialty Chemicals

In industrial applications, this compound has been employed in the synthesis of specialty chemicals used in advanced materials. Its unique reactivity allows for the production of polymers with enhanced properties such as thermal stability and chemical resistance.

Comparative Data Table

Application AreaSpecific UseFindings/Notes
Chemical Synthesis Intermediate for pharmaceuticalsKey precursor in drug synthesis
AgrochemicalsDevelopment of pesticides
Biological Activity Antimicrobial agentsSignificant activity against bacteria
Anticancer compoundsEnhanced efficacy through structural modifications
Medicinal Chemistry Drug developmentPotential kinase inhibitors

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to participate in redox reactions and form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene (3d)

  • Structure: Bromine at 1-position, 2-bromophenoxy at 2-position, nitro at 3-position.
  • Reactivity: Synthesized via microwave-assisted nucleophilic substitution (90% yield) . The phenoxy group enhances steric hindrance, reducing reactivity in coupling reactions compared to difluoromethoxy analogs.
  • Applications: Intermediate for phenoxazine derivatives; reduced to 3-bromo-2-(2-bromophenoxy)aniline (73% yield) via nitro reduction .

1-Bromo-3-fluoro-2-nitrobenzene

  • Structure : Bromine at 1-position, fluorine at 3-position, nitro at 2-position.
  • Reactivity : Higher electrophilicity due to fluorine’s electron-withdrawing effect. Used in Suzuki-Miyaura couplings but less effective in direct arylations compared to difluoromethoxy derivatives .
  • Physical Properties : Solid with a melting point ~125–127°C (similar nitro analogs) .

1-Bromo-4-(difluoromethoxy)benzene

  • Structure : Bromine at 1-position, difluoromethoxy at 4-position.
  • Reactivity : Exhibits high regioselectivity in Pd-catalyzed arylations (e.g., 77% yield with benzothiophene) . The para-substitution reduces steric hindrance, enhancing reactivity compared to the ortho-substituted target compound.

(Z)-1-[2-Bromo-2-(phenylsulfonyl)vinyl]-3-nitrobenzene (3d from )

  • Structure : Bromine and nitro on a vinyl-sulfonyl backbone.
  • Reactivity : Lower yields (83%) in synthesis compared to microwave-assisted methods for the target compound. Melts at 125–127°C, indicating higher thermal stability due to the sulfonyl group .

Physical and Chemical Properties Comparison

Compound Melting Point (°C) Reactivity in Coupling Reactions Key Applications
1-Bromo-2-(difluoromethoxy)-3-nitrobenzene Not reported High (79–93% yields) Pharmaceuticals, heteroarene synthesis
1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene Not reported Moderate Phenoxazine precursors
1-Bromo-3-fluoro-2-nitrobenzene ~125–127 Moderate Suzuki-Miyaura intermediates
1-Bromo-4-(difluoromethoxy)benzene Liquid Very high (77–93% yields) Agrochemicals, materials science

Regioselectivity in Reactions

The meta-nitro group in this compound directs electrophilic substitutions to the 5-position, while the ortho-difluoromethoxy group introduces steric effects. In contrast, para-difluoromethoxy derivatives (e.g., 1-bromo-4-(difluoromethoxy)benzene) exhibit unhindered reactivity at the 2- and 5-positions .

Biological Activity

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is an organic compound notable for its unique combination of bromine, difluoromethoxy, and nitro substituents on a benzene ring. Its molecular formula is C7H4BrF2NO3, and it has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound exhibits several key chemical properties that influence its biological activity:

  • Molecular Weight : 268.01 g/mol
  • Functional Groups : The presence of bromine, nitro, and difluoromethoxy groups affects its reactivity and interaction with biological targets.
  • Reactivity : It undergoes various chemical reactions such as nucleophilic substitution and reduction of the nitro group to an amino group under specific conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, potentially leading to apoptosis in cancer cells.
  • Receptor Interaction : Its derivatives might bind to receptors, altering signaling pathways that are crucial for cell proliferation and survival.

Biological Studies and Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : A study highlighted the potential of fluorinated compounds in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell growth. The introduction of fluorine atoms was found to enhance potency against specific cancer cell lines .
  • Genotoxicity Assessment : Structure-activity relationship (SAR) studies suggest that certain derivatives may exhibit genotoxic effects, indicating a need for careful evaluation during drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
1-Bromo-3-nitrobenzeneLacks difluoromethoxy groupModerate antibacterial activity
4-Fluoro-2-nitrobenzeneContains a fluoro groupEnhanced lipophilicity; potential anticancer activity
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzeneSimilar fluorinated structureNotable enzyme inhibition properties

Case Studies

Several case studies have investigated the biological implications of fluorinated nitrobenzene derivatives:

  • Study on HDAC Inhibition : A research article demonstrated that fluorinated derivatives exhibited increased potency against HDACs compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine can significantly enhance biological activity, making these compounds promising candidates for anticancer therapies .
  • Microbial Resistance Studies : Investigations into the antimicrobial properties of nitro-substituted compounds revealed their effectiveness against resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAOUJCUASPQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 1-liter four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 53.0 g (0.24 mol) of 2-bromo-6-nitrophenol, 40.5 g (0.49 mol) of 48% sodium hydroxide, 240 ml of 1,3-dimethylimidazolidine-2-one and 40.5 g of water. The mixture was heated to 80° C. and stirred at the same temperature for 1.5 hours with heating while chlorodifluoromethane (flon 22) was blown thereinto from a bomb. Then, while 20.0 g of 48% sodium hydroxide was added in seven portions, blowing of flon gas was continued at the same temperature for 7.5 hours. The total amount of flon gas blown was 242.3 g (2.80 mol). The reaction mixture was cooled. Thereto were added 26.0 g of 48% sodium hydroxide, 1 liter of water and 500 ml of ether, and extraction and layer separation was conducted. The organic layer was separated, and the water layer was subjected to reextraction using 500 ml of ether. The ether layers were combined and washed with 500 ml of water two times. The resulting organic layer was dried over anhydrous sodium sulfate and subjected to distillation to remove the solvent and obtain 45.4 g of 3-bromo-2-difluoromethoxynitrobenzene (yield: 70.6%, purity: 98.1%).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
40.5 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into a 200-ml four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 4.36 g (0.02 mol) of 2-bromo-6-nitrophenol, 16.7 g (0.1 mol) of 24% sodium hydroxide, 20 ml of 1,4-dioxane and 7 ml of water. The mixture was heated to 80° C. The mixture was stirred at that temperature for 11 hours with heating while chlorodifluoromethane (flon 22) was blown thereinto from a bomb. The reaction mixture was cooled and then subjected to extraction two times each using 20 ml of ether. The ether layer was washed with 20 ml of 12% sodium hydroxide and then with the same volume of water. Then, the ether layer was dried over anhydrous sodium sulfate and then subjected to distillation to obtain 1.79 g of 3-bromo-2-difluoromethoxynitrobenzene (yield: 33.4%, purity: 98.8%). To the sodium hydroxide washing was added hydrochloric acid to make the washing acidic, and the resulting precipitate was subjected to extraction with ether, to recover 2.2 g of unreacted 2-bromo-6-nitrophenol (recovery ratio: 50%).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.